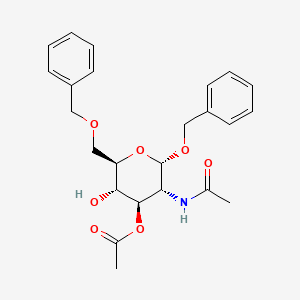

Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside

Übersicht

Beschreibung

Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside is a complex carbohydrate derivative. It is primarily used in biochemical research, particularly in the study of glycobiology, which involves the structure, synthesis, and biological functions of carbohydrates.

Wirkmechanismus

Target of Action

The primary target of Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside, also known as [(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl] acetate, is the glycosyltransferase enzyme . This enzyme plays a crucial role in the incorporation of glucosamine into O-glycans, a process that is essential for the biosynthesis of mucin .

Mode of Action

This compound acts as an inhibitor of glycosyltransferase . It prevents the enzyme from incorporating glucosamine into O-glycans . This inhibition disrupts the normal function of the enzyme, leading to changes in the biosynthesis of mucin .

Biochemical Pathways

The inhibition of glycosyltransferase affects the O-glycosylation pathway . This pathway is responsible for the addition of sugar molecules to proteins, a process that is crucial for the function of many proteins. The disruption of this pathway can lead to changes in the structure and function of these proteins .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body

Result of Action

The inhibition of glycosyltransferase by this compound leads to the suppression of mucin biosynthesis . This can result in the inhibition of MUC1 expression in certain cancer cell lines, such as the breast cancer cell line MDF-7 . This suggests that the compound may have potential therapeutic applications in the treatment of certain types of cancer .

Action Environment

For instance, the compound is stored at -20°C to maintain its stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside typically involves multiple stepsThe reaction conditions often require the use of solvents like methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of protection, substitution, and deprotection, but with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups on the glucopyranoside ring.

Reduction: This can be used to reduce any ketone or aldehyde groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside is extensively used in scientific research, particularly in:

Chemistry: As a precursor for synthesizing more complex carbohydrate derivatives.

Biology: In the study of glycoproteins and glycolipids, which are essential for cell-cell communication and other biological processes.

Industry: Used in the production of various biochemical reagents and as a standard in analytical chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside

- Benzyl 2-acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose

- Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Uniqueness

Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside is unique due to its specific substitution pattern, which provides distinct chemical properties and biological activities. Its ability to inhibit glycosyltransferases makes it particularly valuable in glycobiology research .

Biologische Aktivität

Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside (often referred to as BAA) is a complex glycoside that has garnered interest in the field of biochemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of BAA typically involves controlled partial benzylation and acetylation processes. For instance, the compound can be synthesized from allyl derivatives through a series of reactions involving benzyl and acetyl groups, leading to various products that serve as intermediates in its production. The synthetic pathways often include steps such as glycosylation and deacetylation, which are crucial for obtaining the desired structure with specific functional groups .

Antiviral Properties

BAA has been studied for its effects on viral glycoproteins, particularly in the context of HIV. The compound acts as an inhibitor of O-glycosylation, which is essential for the proper functioning of viral proteins. By inhibiting the activity of β1,3-galactosyltransferase, BAA disrupts mucin biosynthesis and subsequently affects viral infectivity . In vitro studies have shown that BAA treatment can significantly reduce HIV replication in activated T cells, indicating its potential as an antiviral agent .

Antioxidant Activity

Research has also indicated that BAA exhibits antioxidant properties. In various biological models, it has been shown to scavenge free radicals and reduce oxidative stress markers. This activity is particularly relevant in the context of hyperglycemia-induced oxidative damage, where BAA treatment resulted in improved cellular health and reduced apoptosis in embryonic models .

Case Studies

- HIV Replication Inhibition :

- Oxidative Stress Reduction :

Research Findings

Eigenschaften

IUPAC Name |

[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO7/c1-16(26)25-21-23(31-17(2)27)22(28)20(15-29-13-18-9-5-3-6-10-18)32-24(21)30-14-19-11-7-4-8-12-19/h3-12,20-24,28H,13-15H2,1-2H3,(H,25,26)/t20-,21-,22-,23-,24+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWJKHLDBYORCA-RMRNXIRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.